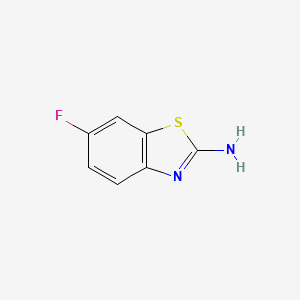

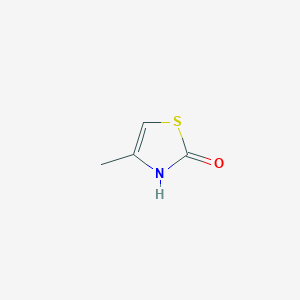

2-氨基-6-氟苯并噻唑

描述

2-Amino-6-fluorobenzothiazole is part of the benzothiazole family, compounds known for their diverse biological activities and applications in organic synthesis and materials science. The presence of both amino and fluoro substituents influences its reactivity and interaction with biological systems, making it a subject of study for its antitumor, antimicrobial, and enzyme inhibition properties among others.

Synthesis Analysis

Synthesis of 2-Amino-6-fluorobenzothiazole and its derivatives involves condensation reactions, reduction processes, and modifications to introduce the fluoro group. For example, derivatives of 6-amino-2-phenylbenzothiazole bearing fluoro substituents have been synthesized through reactions involving substituted benzaldehydes and 2-amino-5-nitrothiophenol, followed by reduction of nitro derivatives to amino derivatives (Racané et al., 2006). Additionally, carbon-11 labeled fluorinated 2-arylbenzothiazoles have been developed as potential PET cancer imaging agents, showcasing the compound's relevance in medical imaging (Wang et al., 2006).

Molecular Structure Analysis

Vibrational, NMR, and electronic spectra analyses, alongside quantum chemical investigations, have provided detailed insights into the molecular structure of 2-Amino-6-fluorobenzothiazole. Studies using FT-IR, FT-Raman spectral measurements, and ab initio and DFT calculations reveal the compound's structural parameters, harmonic vibrational frequencies, and the impact of fluoro and amino groups on its properties (Arjunan et al., 2011).

Chemical Reactions and Properties

The chemical behavior of 2-Amino-6-fluorobenzothiazole includes its participation in various reactions, such as nucleophilic substitutions and interactions with other organic compounds, influenced by the presence of reactive amino and fluoro groups. The compound's utility in synthesizing novel derivatives with potential antitumor and antimicrobial activities showcases its chemical versatility.

Physical Properties Analysis

The physical properties of 2-Amino-6-fluorobenzothiazole, including its solubility, melting point, and crystalline structure, are crucial for its application in different scientific domains. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, for example, highlights the compound's ability to form stable crystal structures, important for its characterization and use in solid-state chemistry (Banerjee et al., 2022).

科学研究应用

抗肿瘤性能和前药开发

2-氨基-6-氟苯并噻唑及其衍生物表现出强大的抗肿瘤性能。通过开发氨基酸前药来提高溶解性和生物利用度,已经探索了它们在癌症治疗中的应用。这些前药对各种癌细胞系,包括乳腺癌和卵巢癌,表现出显著的疗效。由于其有前景的药理特性和强效的抗增殖活性,水溶性前药2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑(NSC 710305, 6d)的开发已经进入临床评估阶段(Bradshaw et al., 2002); (Hutchinson et al., 2002)。

分子研究

对2-氨基-6-氟苯并噻唑的分子性质进行了广泛研究,包括振动、核磁共振和电子光谱分析。这些研究为了解其生物活性和开发药物应用提供了见解,这对于理解化合物的结构参数、化学位移和电子性质至关重要(Arjunan et al., 2011)。

在生物系统中的抑制活性

研究表明,2-氨基-6-氟苯并噻唑的衍生物,特别是具有特定氟取代基的衍生物,可以抑制生物系统中的光合电子传递。这种抑制表明在研究或调节与光合作用和细胞能量生产相关的生物过程中具有潜在应用(Imramovský等,2014)。

与β-环糊精的相互作用

已经研究了2-氨基-6-氟苯并噻唑与β-环糊精之间的相互作用,揭示了包含复合物的形成。这种相互作用对于理解2-氨基-6-氟苯并噻唑如何在药物传递系统中使用以及增强其溶解性和稳定性是重要的(Rajamohan et al., 2008)。

用于成像的放射示踪剂的合成

已经合成了氟化的2-芳基苯并噻唑,包括2-氨基-6-氟苯并噻唑衍生物,作为潜在的PET癌症成像剂。这项研究表明在癌症的非侵入性成像中具有潜在应用,增强了各种癌症类型的诊断和治疗监测(Wang et al., 2006)。

安全和危害

未来方向

作用机制

Target of Action

It has been used in the synthesis of novel oxidovanadium(iv) complexes . These complexes are known to interact with various biological targets, suggesting that 2-Amino-6-fluorobenzothiazole may also interact with similar targets.

Mode of Action

It is known to be a component in the synthesis of oxidovanadium(IV) complexes , which suggests that it may interact with its targets through the formation of these complexes

Biochemical Pathways

As a component in the synthesis of oxidovanadium(IV) complexes , it may influence the pathways these complexes are involved in

Result of Action

As a component in the synthesis of oxidovanadium(IV) complexes , it may contribute to the effects these complexes have at the molecular and cellular level

属性

IUPAC Name |

6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLUXPZQUXVJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313051 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluorobenzothiazole | |

CAS RN |

348-40-3 | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 348-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Amino-6-fluorobenzothiazole?

A1: 2-Amino-6-fluorobenzothiazole (AFBT) is an organic compound with the molecular formula C7H5FN2S []. Spectroscopic studies, including vibrational, nuclear magnetic resonance, and electronic spectra, have been conducted to elucidate its structural properties [].

Q2: How does 2-Amino-6-fluorobenzothiazole interact with β-cyclodextrin?

A2: Research indicates that AFBT forms an inclusion complex with β-cyclodextrin (β-CDx) in aqueous solutions []. This interaction has been studied using steady-state and time-resolved fluorescence spectroscopy, revealing the stoichiometry and binding constant of the complex. Furthermore, FT-IR spectral data and SEM images of the solid complex confirm the formation of this inclusion complex [].

Q3: What is known about the crystal structure of 2-Amino-6-fluorobenzothiazole?

A3: Crystallographic studies show that AFBT crystals exhibit an amphiphilic layer-like structure. Within this structure, each amino substituent participates in hydrogen bonding, donating two protons and accepting one. The ring nitrogen atoms each accept one proton, while the fluorine atoms are not involved in hydrogen bonding [].

Q4: Has 2-Amino-6-fluorobenzothiazole been investigated for its biological activity?

A4: Yes, AFBT has been incorporated into the synthesis of various derivatives, particularly 1,3-pyrimidine derivatives, for exploring their potential as antimicrobial agents []. Specifically, these derivatives have been tested against bacterial strains such as B. subtilis, E. coli, P. aeruginosa, and S. aureus using the agar diffusion technique [].

Q5: Are there other applications of 2-Amino-6-fluorobenzothiazole in synthetic chemistry?

A5: Beyond its use in creating potential antimicrobial agents, AFBT serves as a building block for synthesizing various heterocyclic systems. For example, it has been utilized in the synthesis of 3,4-annelated coumarin systems, which hold potential applications in various fields [].

Q6: What computational chemistry approaches have been used to study 2-Amino-6-fluorobenzothiazole?

A6: Quantum chemical investigations have been employed to gain further insights into the properties of AFBT []. These computational studies complement the experimental spectroscopic data, providing a more comprehensive understanding of its electronic structure and reactivity.

Q7: Is there any research on 2-Amino-6-fluorobenzothiazole's interaction with specific biological targets?

A7: Interestingly, AFBT has been identified as a fragment (Fragment 7) that interacts with Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase. This interaction has been characterized through crystallography, providing structural insights into the binding mode [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)